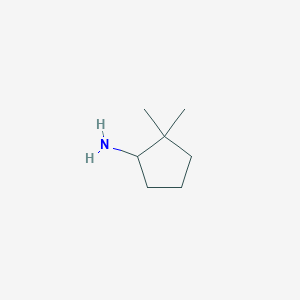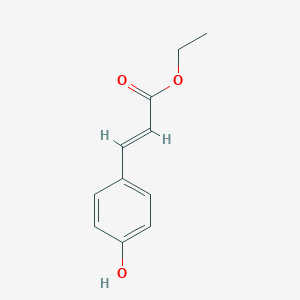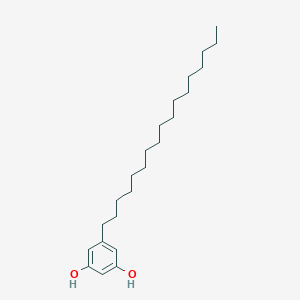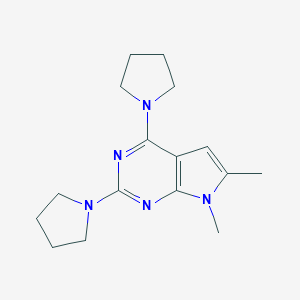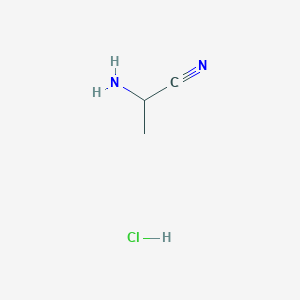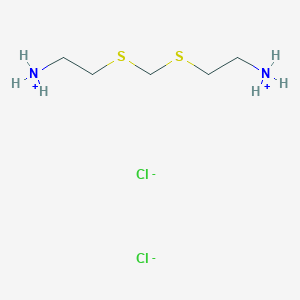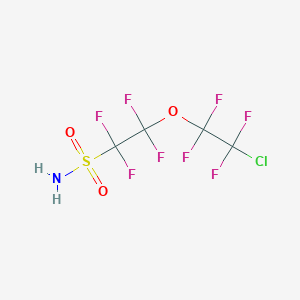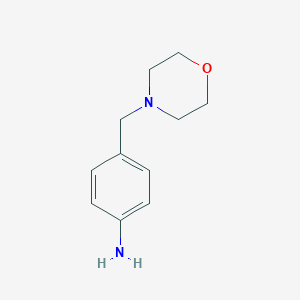
4-(Morpholinomethyl)anilin
Übersicht
Beschreibung
4-(Morpholinomethyl)aniline, also known as 4-(Morpholinomethyl)aniline, is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Morpholinomethyl)aniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Morpholinomethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Morpholinomethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemie: Studien zur Enzyminhibition
4-(Morpholinomethyl)anilin hat potenzielle Anwendungen in der Biochemie, insbesondere in Studien zur Enzyminhibition. Es kann verwendet werden, um die inhibitorische Aktivität gegen Enzyme wie humanes Legumain und Cholinesterasen zu untersuchen, die an der Progression von Krankheiten wie Alzheimer beteiligt sind .
Pharmakologie: Arzneimittelentwicklung
In der Pharmakologie könnte diese Verbindung auf ihre pharmakokinetischen Eigenschaften und ihre arzneimittelähnlichen Eigenschaften untersucht werden. Es könnte als Baustein für die Synthese von Morpholin-haltigen Verbindungen dienen, die vielfältige biologische und therapeutische Wirkungen gezeigt haben, darunter Antidepressiva und Antipyretika .
Materialwissenschaften: Polymersynthese
Die Anwendungen von this compound in der Materialwissenschaft umfassen die Synthese von Polymeren. Seine Struktur ermöglicht die Einführung von Morpholin-Einheiten in Polymere, die einzigartige physikalische und chemische Eigenschaften verleihen können .
Umweltwissenschaften: Analyse von Bodenkontaminanten
Diese Verbindung kann in der Umweltwissenschaft verwendet werden, um die Adsorptionsmechanismen von hydrophoben organischen Verbindungen im Boden zu untersuchen. Das Verständnis seiner Wechselwirkung mit Bodenbestandteilen kann dazu beitragen, Umweltgefahren vorherzusagen und Sanierungsstrategien zu entwickeln .
Analytische Chemie: Chromatographie
In der analytischen Chemie kann this compound als Standard oder Reagenz in chromatographischen Methoden verwendet werden, um Substanzen in einer Probe zu identifizieren oder zu quantifizieren. Seine ausgeprägten chemischen Eigenschaften machen es für den Einsatz in verschiedenen chromatographischen Techniken geeignet .
Organische Synthese: Katalysatorentwicklung
Schließlich kann this compound in der organischen Synthese an der Entwicklung von Katalysatoren für synthetische Routen beteiligt sein. Es kann als Vorläufer oder Zwischenprodukt bei der Synthese komplexer organischer Moleküle dienen und dabei seine reaktive Aminogruppe nutzen .
Safety and Hazards
The safety information for 4-(Morpholinomethyl)aniline includes several hazard statements such as H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using the compound only in well-ventilated areas or outdoors .
Eigenschaften
IUPAC Name |
4-(morpholin-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYFVEFUHMDIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354601 | |
| Record name | 4-(morpholinomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51013-67-3 | |
| Record name | 4-(morpholinomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

